molecular formula C14H20N2O3 B2510438 Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate CAS No. 84899-60-5

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate

Cat. No.: B2510438
CAS No.: 84899-60-5
M. Wt: 264.325
InChI Key: QTULOXLTYMFRQZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate: is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a carbamate group, and a propylcarbamoyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1S)-1-(propylcarbamoyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • Benzyl N-[(1S)-1-(methylcarbamoyl)ethyl]carbamate
  • Benzyl N-[(1S)-1-(ethylcarbamoyl)ethyl]carbamate
  • Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate

Uniqueness: Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate is unique due to its specific propylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

benzyl N-[(2S)-1-oxo-1-(propylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-9-15-13(17)11(2)16-14(18)19-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTULOXLTYMFRQZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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